"Potassium allyltrifluoroborate" fundamental properties and characteristics
"Potassium allyltrifluoroborate" fundamental properties and characteristics
An In-depth Technical Guide to Potassium Allyltrifluoroborate
Introduction
Potassium allyltrifluoroborate (C₃H₅BF₃K) is a versatile and highly stable organoboron compound that has garnered significant attention in organic synthesis. As a crystalline, air- and moisture-stable solid, it serves as a convenient and safer surrogate for the more sensitive allylboronic acids and esters.[1][2] Its robustness, coupled with its unique reactivity, has established it as a valuable reagent in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of potassium allyltrifluoroborate, with a focus on its utility for researchers in synthetic chemistry and drug development.
Core Properties and Characteristics
Potassium allyltrifluoroborate's utility is rooted in its favorable physical and chemical properties. Unlike many other organoboron reagents, it can be handled and stored for extended periods without special precautions.[2]
Physical and Chemical Properties
The key physical and chemical data for potassium allyltrifluoroborate are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | potassium;trifluoro(prop-2-enyl)boranuide | [3][4] |
| CAS Number | 233664-53-4 | [5][6] |
| Molecular Formula | C₃H₅BF₃K | [3][6] |
| Molecular Weight | 147.98 g/mol | [3][4][5] |
| Appearance | White crystalline solid/powder | [1][3][7] |
| Melting Point | >300 °C | [5][7] |
| Stability | Air- and moisture-stable solid. Stable under recommended storage conditions. | [2][3][8] |
| InChI Key | TVPZAMJXLCDMIT-UHFFFAOYSA-N | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of potassium allyltrifluoroborate and its reaction products. Representative NMR data is provided below.
| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Reference(s) |
| ¹H-NMR | 8.20 (d, HAryl) | 8.7 | [8][9] |
| 7.53 (d, HAryl) | 8.7 | [8][9] | |
| 5.85–5.71 (m, CH =CH₂) | [8][9] | ||
| 5.22–5.16 (m, CH=CH ₂) | [8][9] | ||
| 4.86 (dd, CH OH) | 7.8, 4.5 | [8][9] | |
| ¹³C-NMR | 151.1, 147.1, 126.5, 123.5 (Aryl) | [8][9] | |
| 133.1 (C H=CH₂) | [8][9] | ||
| 119.5 (CH=C H₂) | [8][9] | ||
| 72.1 (C HOH) | [8][9] | ||
| 43.8 (CHC H₂) | [8][9] | ||
| ¹⁹F-NMR | Shows ¹⁹F-¹¹B coupling | [10] | |
| ¹¹B-NMR | Shows ¹¹B-¹⁹F coupling (quartet) | [10] | |
| Note: ¹H and ¹³C NMR data are for 1-(4-Nitrophenyl)but-3-en-1-ol, a representative product from the allylation of an aldehyde with potassium allyltrifluoroborate.[8][9] |
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in negative mode is effective for determining the exact mass of the allyltrifluoroborate anion, [C₃H₅BF₃]⁻.[11]
Synthesis and Experimental Protocols
The synthesis of potassium allyltrifluoroborate is straightforward, typically involving the reaction of an allylborane precursor with potassium hydrogen fluoride (B91410) (KHF₂).[2]
General Synthesis Protocol
A common and efficient method involves the preparation of an allylborane from allylmagnesium bromide and a trialkyl borate (B1201080), followed by in-situ conversion to the trifluoroborate salt.[2]
Caption: Workflow for the synthesis of potassium allyltrifluoroborate.
Detailed Methodology:
-
Grignard Reagent Formation: Allylmagnesium bromide is prepared by reacting allyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Borane Intermediate: The freshly prepared Grignard reagent is added dropwise to a solution of a trialkyl borate (e.g., trimethyl borate) in ether at low temperature (e.g., -78 °C).
-
Hydrolysis and Salt Formation: The reaction mixture is warmed to room temperature. An aqueous solution of potassium hydrogen fluoride (KHF₂) is then added.
-
Isolation: The mixture is stirred for a period, and the resulting solid precipitate (potassium allyltrifluoroborate) is collected by filtration, washed, and dried. The product is typically a stable, crystalline solid.[2]
Reactivity and Key Applications
Potassium allyltrifluoroborate is a versatile nucleophilic allylating agent used in a wide array of chemical transformations. Its stability allows for its use in various reaction conditions, including aqueous media.[8][12]
Allylation of Carbonyls and Imines
One of the most common applications is the allylation of aldehydes to produce homoallylic alcohols.[13] This reaction can be promoted by Lewis acids like BF₃·OEt₂ or catalyzed by phase-transfer catalysts such as 18-crown-6 (B118740) in biphasic media.[8][13] The reaction is notable for its high yields and tolerance of a broad range of functional groups.[8]
Caption: Experimental workflow for the allylation of aldehydes.[8]
Detailed Protocol: Allylation of 4-Nitrobenzaldehyde (B150856) [8]
-
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in dichloromethane (B109758) (2 mL), 18-crown-6 (26 mg, 10 mol%) is added.
-
Potassium allyltrifluoroborate (177 mg, 1.20 mmol) is added, followed by water (2 mL).
-
The resulting biphasic mixture is stirred vigorously at room temperature for 15 minutes.
-
The reaction is diluted with ethyl acetate (B1210297) (15 mL) and washed three times with a saturated solution of potassium carbonate (K₂CO₃).
-
The combined organic layers are dried over magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the homoallylic alcohol product, often without needing further purification.[8]
Suzuki-Miyaura Cross-Coupling Reactions
Potassium organotrifluoroborates are excellent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions.[14][15] They serve as stable precursors that slowly release the active boronic acid in situ, which is particularly advantageous for challenging couplings. Potassium allyltrifluoroborate can be coupled with various aryl and vinyl halides or triflates to form allylated aromatic and olefinic structures, which are important motifs in pharmaceuticals and materials science.[15][16]
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling reactions.
Other Applications
The utility of potassium allyltrifluoroborate extends to various other transformations, including:
-
Double Allylboration: Reaction with nitriles and acid anhydrides to form bis-allyl amines and esters, respectively.[17]
-
Radical Reactions: Participation in visible light-promoted radical additions to imines.[18]
-
Amination Reactions: Use in Hartwig-Buchwald type amination reactions to produce allylated amines.[1]
Logical Relationships and Advantages
The properties and reactivity of potassium allyltrifluoroborate are interconnected, leading to its broad applicability in modern synthesis.
Caption: Relationships between properties, characteristics, and applications.
Safety and Handling
While organotrifluoroborate salts are considered to have low toxicity, potassium allyltrifluoroborate is classified as a hazardous substance and requires careful handling.[3][8]
| Hazard Type | GHS Classification and Statements | Reference(s) |
| Pictogram(s) | Corrosion, Exclamation Mark | [5] |
| Signal Word | Danger | [3][5] |
| Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [3][4][5] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [3] |
Always consult the latest Safety Data Sheet (SDS) before use. Engineering controls, such as a fume hood, should be used to minimize exposure. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3]
Conclusion
Potassium allyltrifluoroborate is a robust, versatile, and user-friendly reagent for introducing the allyl group in organic synthesis. Its exceptional stability compared to traditional organoboranes makes it an invaluable tool for modern synthetic chemistry. From the straightforward allylation of aldehydes to its critical role in palladium-catalyzed cross-coupling reactions, it enables the efficient construction of molecular complexity, making it a cornerstone reagent for researchers in academia and the pharmaceutical industry.
References
- 1. "Introducing Potassium AllylBF3K for the Synthesis of N-Allylation Prod" by Sarah Alyahya [digitalscholarship.tnstate.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aksci.com [aksci.com]
- 4. Potassium Allyltrifluoroborate | C3H5BF3K | CID 23664277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 烯丙基三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Potassium allyltrifluoroborate | [frontierspecialtychemicals.com]
- 7. americanelements.com [americanelements.com]
- 8. Allylation of Functionalized Aldehydes by Potassium Allyltrifluoroborate Catalyzed by 18-Crown-6 in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. US20140336270A1 - Method for synthesizing (E)-Anethol and Related Compounds By Cross Coupling Reaction of Potassium allyltrifluroborate and 4-bromoanisole and aryl halides - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Visible light-promoted alkylation of imines using potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
